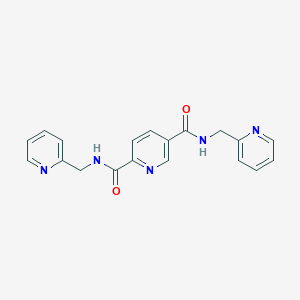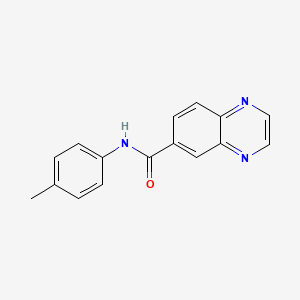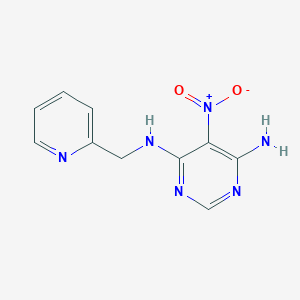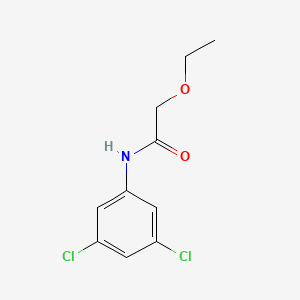
2-N,5-N-bis(pyridin-2-ylmethyl)pyridine-2,5-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N,5-N-bis(pyridin-2-ylmethyl)pyridine-2,5-dicarboxamide is a complex organic compound featuring a pyridine backbone with two pyridin-2-ylmethyl groups attached to the nitrogen atoms at positions 2 and 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,5-N-bis(pyridin-2-ylmethyl)pyridine-2,5-dicarboxamide typically involves the reaction of pyridine-2,5-dicarboxylic acid with pyridin-2-ylmethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for scaling up the production process.
化学反応の分析
Types of Reactions
2-N,5-N-bis(pyridin-2-ylmethyl)pyridine-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2-N,5-N-bis(pyridin-2-ylmethyl)pyridine-2,5-dicarboxamide has several scientific research applications:
Coordination Chemistry: It acts as a ligand to form coordination complexes with transition metals, which are useful in catalysis and materials science.
Biological Studies: The compound can be used to study metal ion interactions in biological systems, potentially leading to the development of new therapeutic agents.
Material Science:
作用機序
The mechanism of action of 2-N,5-N-bis(pyridin-2-ylmethyl)pyridine-2,5-dicarboxamide involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties of the metal center, thereby affecting its reactivity and catalytic activity. The compound can also form hydrogen bonds and π-π interactions, contributing to its stability and functionality in various applications .
類似化合物との比較
Similar Compounds
2,2’-Dipicolylamine: Similar in structure but lacks the dicarboxamide functionality.
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another pincer-type ligand with different substitution patterns.
N,N-Di-2-picolylamine: A related compound with two pyridin-2-ylmethyl groups but different connectivity.
Uniqueness
2-N,5-N-bis(pyridin-2-ylmethyl)pyridine-2,5-dicarboxamide is unique due to its specific substitution pattern and the presence of two amide groups, which enhance its ability to form stable coordination complexes and participate in various chemical reactions. This makes it a versatile compound for applications in coordination chemistry, materials science, and biological studies.
特性
IUPAC Name |
2-N,5-N-bis(pyridin-2-ylmethyl)pyridine-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c25-18(23-12-15-5-1-3-9-20-15)14-7-8-17(22-11-14)19(26)24-13-16-6-2-4-10-21-16/h1-11H,12-13H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFAFMXTLOAYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CN=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-oxo-2-(propan-2-ylamino)ethyl]-4-phenoxybutanamide](/img/structure/B7484335.png)
![1-(3,4-Dihydroxyphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B7484353.png)

![[4-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7484366.png)
![2-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7484376.png)

![Ethyl 2-amino-1-[2-[(4-bromobenzoyl)amino]ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B7484387.png)

![1-[1-Adamantyl(dimorpholin-4-yl)-lambda5-phosphanylidene]-3-(4-chlorophenyl)urea](/img/structure/B7484402.png)


![2-(4-Chlorophenyl)-5-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3,4-oxadiazole](/img/structure/B7484424.png)
![4-chloro-N-[2-cyano-5-(4-fluorophenyl)thiophen-3-yl]benzamide](/img/structure/B7484429.png)
![8-[(5-Methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]quinoline](/img/structure/B7484434.png)
